molecular formula C20H21N3O3S2 B2476714 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide CAS No. 1207040-08-1

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2476714
CAS No.: 1207040-08-1
M. Wt: 415.53
InChI Key: CSTBODBRUYSBMF-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide is a unique and multifaceted compound with diverse applications in various scientific fields. This chemical entity combines the structural features of tetrahydroisoquinoline and benzo[d]thiazole moieties, making it an attractive subject of study for researchers in organic chemistry, medicinal chemistry, and pharmacology.

Scientific Research Applications

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide finds extensive use in scientific research across multiple disciplines:

  • Chemistry: : This compound serves as a versatile intermediate in the synthesis of more complex molecules, aiding the development of new materials and chemical entities.

  • Biology: : It is employed in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways, providing insights into biological processes at the molecular level.

  • Medicine: : Its potential therapeutic properties are investigated for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

  • Industry: : The compound's unique structural features make it valuable in the development of novel catalysts, polymers, and other industrial applications.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The compound’s interaction with its targets and the resulting changes would need further investigation for a precise understanding.

Biochemical Pathways

tuberculosis , suggesting that they may affect the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the inhibition of M. tuberculosis growth.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide typically involves a multi-step process. Key steps include the formation of the tetrahydroisoquinoline core, the introduction of the propylsulfonyl group, and the coupling with benzo[d]thiazole-2-carboxylic acid. Each step requires precise control of reaction conditions, including temperature, solvent choice, and catalysts, to ensure high yield and purity.

  • Industrial Production Methods: : Industrial-scale production of this compound necessitates the optimization of synthetic routes to enhance scalability and cost-effectiveness. This often involves the development of continuous flow processes and the use of robust catalysts to streamline synthesis while maintaining product quality.

Chemical Reactions Analysis

  • Types of Reactions: : N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents (such as potassium permanganate or chromium trioxide), reducing agents (like lithium aluminium hydride or sodium borohydride), and nucleophilic or electrophilic reagents for substitution reactions.

  • Major Products Formed: : The major products of these reactions depend on the specific conditions and reagents used. Oxidation might lead to sulfone formation, reduction can yield simpler amines or alcohols, and substitution reactions can introduce various functional groups, altering the compound's properties.

Comparison with Similar Compounds

Comparing this compound to similar entities highlights its uniqueness:

  • N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)benzo[d]thiazole-2-carboxamide: : A similar compound with a slight structural variation that affects its biological activity and chemical reactivity.

  • N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide:

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide: : With a smaller sulfonyl group, this compound may exhibit different reactivity and biological effects, providing a basis for comparative studies.

Each of these analogues offers unique insights into structure-activity relationships, enhancing our understanding of the compound's potential and guiding future research and development efforts.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-2-11-28(25,26)23-10-9-14-7-8-16(12-15(14)13-23)21-19(24)20-22-17-5-3-4-6-18(17)27-20/h3-8,12H,2,9-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTBODBRUYSBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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